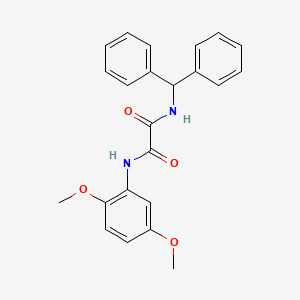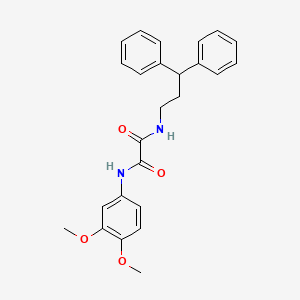
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide (CPMPCB) is an important organic compound with a wide variety of applications in scientific research. This compound is a derivative of benzamide, a type of organic compound made up of a benzene ring attached to an amide group. CPMPCB can be synthesized using a variety of methods, and has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, as well as the biochemical and physiological effects of drugs. N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has also been used to study the regulation of gene expression and the mechanisms of action of drugs. In addition, N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has been used to study the effects of environmental pollutants on human health and the effects of drugs on the immune system.
Mecanismo De Acción
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has been shown to act as a competitive inhibitor of enzymes. This means that it binds to the active site of an enzyme, preventing the substrate from binding and preventing the enzyme from catalyzing the reaction. N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has also been shown to inhibit the activity of certain drug targets, such as the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide inhibits the activity of certain enzymes, such as COX-2. In addition, N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has been shown to inhibit the activity of certain drug targets, such as the enzyme cyclooxygenase-2 (COX-2). N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has also been shown to inhibit the activity of certain receptors, such as the serotonin receptor 5-HT2A.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide is a useful tool for scientific research due to its ability to inhibit the activity of certain enzymes and drug targets. However, there are some limitations to its use in lab experiments. N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide is not very stable, which can make it difficult to store for long periods of time.
Direcciones Futuras
There are a number of potential future directions for research involving N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide. One potential direction is to explore its use as a potential therapeutic agent, as it has been shown to inhibit the activity of certain enzymes and drug targets. Another potential direction is to explore its use as a tool to study gene expression and the mechanisms of action of drugs. Additionally, further research could be conducted to explore the effects of N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide on human health and the environment.
Métodos De Síntesis
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide can be synthesized through a variety of methods. One common method is the reaction of 3-chlorophenol with morpholine-4-sulfonyl chloride, followed by the addition of piperidine-1-carbonyl chloride. This reaction yields N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide as a white solid with a melting point of 122-124°C. Other methods of synthesis include the reaction of 3-chlorophenol and piperidine-1-carbonyl chloride in the presence of triethylamine, and the reaction of 3-chlorophenol and morpholine-4-sulfonyl chloride in the presence of piperidine-1-carbonyl chloride.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-N-(4-morpholin-4-ylsulfonylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O5S/c24-19-5-4-6-20(17-19)27(23(29)25-11-2-1-3-12-25)22(28)18-7-9-21(10-8-18)33(30,31)26-13-15-32-16-14-26/h4-10,17H,1-3,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNOWFXBTWVBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485054.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6485071.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)
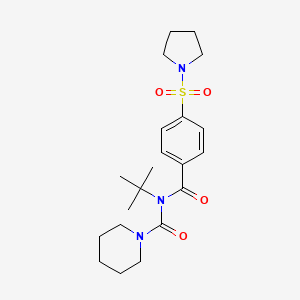
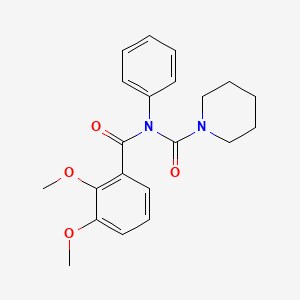
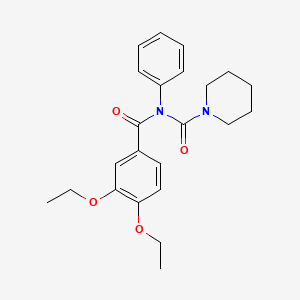

![1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B6485142.png)
